REACTION_CXSMILES
|
[C:1](=O)([CH3:4])[CH2:2]Cl.[C:6]([O:10][C:11]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].[C:19](=[O:22])([O-])[O-].[K+].[K+]>C(Cl)Cl>[CH3:2][CH:1]([CH3:4])[C:19]([N:16]1[CH2:17][CH2:18][N:13]([C:11]([O:10][C:6]([CH3:9])([CH3:7])[CH3:8])=[O:12])[CH2:14][CH2:15]1)=[O:22] |f:2.3.4|
|
Name
|
|
Quantity
|
112 μL
|
Type
|
reactant
|
Smiles
|
C(CCl)(C)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
it was filtered off from inorganics
|
Type
|
ADDITION
|
Details
|
The organic phase was diluted with Et2O (20 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N hydrochloric acid solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with DCM
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (AcOEt 100%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |